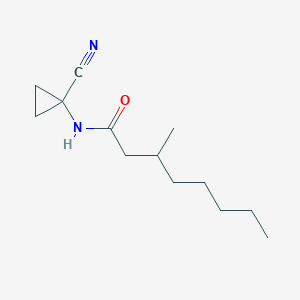

N-(1-Cyanocyclopropyl)-3-methyloctanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-Cyanocyclopropyl)-3-methyloctanamide” is a complex organic compound. Compounds with similar structures, such as “2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride”, have been identified . These compounds often have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For example, a process for producing “(S)-2-(((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)amino)-N-(1-cyanocyclopropyl)-4-fluoro-4-methylpentanamide” involves the reaction of the acid or its salts with another compound in a solvent in the presence of the n-propanephosphonic acid anhydride and a base .Molecular Structure Analysis

The molecular structure of similar compounds can be quite complex. For instance, “N-[4-(1-cyanocyclopropyl)phenyl]-2-[N-methyl(4-chlorobenzene)sulfonamido]acetamide” has a molecular formula of C19H18ClN3O3S .Chemical Reactions Analysis

Compounds with a cyanocyclopropyl group can participate in a variety of chemical reactions. For example, cyanoacetamide-N-derivatives are considered important precursors for heterocyclic synthesis. They can react with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, “N-(1-cyanocyclopropyl)-3-({[(2S)-5-oxopyrrolidin-2-yl]methyl}sulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]-L-alaninamide” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Plant Biology and Ethylene Response Inhibition

Compounds Interacting with the Ethylene Receptor in Plants : Research has identified compounds that interact with the ethylene receptor in plants, affecting their response to ethylene—a crucial hormone in plant aging and ripening processes. Some compounds, notably 1-methylcyclopropene (1-MCP), have been utilized to inhibit the ethylene response, extending the lifespan of various plant materials, including fruits, vegetables, and flowers. This application has significant implications for agriculture and horticulture, allowing for extended storage and transport times for perishable goods (Sisler & Serek, 2003).

Medicinal Chemistry

Anti-Inflammatory and Cytoprotective Agents : Cyclopropyl-containing compounds have been studied for their chemical reactivity and biological potency. Novel monocyclic cyanoenones, for example, have shown remarkable potency in biological assays, surpassing that of certain pentacyclic triterpenoids in anti-inflammatory and cytoprotective applications. These findings suggest potential therapeutic applications in controlling inflammation and protecting cells from damage (Zheng et al., 2012).

Organic Chemistry

Difunctionalization of Cyclopropyl Amines : The difunctionalization of cyclopropylamines has been explored, utilizing electrophilic iodinating reagents in conjunction with nucleophiles to achieve a 1,3-difunctionalization. This process demonstrates the versatility of cyclopropylamines in synthetic organic chemistry, providing a methodology for introducing multiple functional groups in a controlled manner (Wang & Zheng, 2019).

Lewis Acid-Catalyzed Ring-Opening Reactions : The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles offers a mild procedure for synthesizing complex molecules. This methodology has been applied in the enantioselective synthesis of compounds with potential as dual serotonin/norepinephrine reuptake inhibitors, highlighting the utility of cyclopropane-containing molecules in the development of new pharmaceuticals (Lifchits & Charette, 2008).

Wirkmechanismus

Target of Action

The primary target of N-(1-Cyanocyclopropyl)-3-methyloctanamide is Cathepsin S , a cysteine protease enzyme . Cathepsin S plays a crucial role in various biological processes, including protein degradation and antigen presentation .

Mode of Action

This compound interacts with Cathepsin S by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction disrupts the normal functioning of Cathepsin S, leading to changes in the biochemical processes it mediates.

Biochemical Pathways

The inhibition of Cathepsin S affects several biochemical pathways. For instance, it can disrupt protein degradation, a process crucial for maintaining cellular homeostasis . Additionally, it can affect antigen presentation, a key process in immune responses . The downstream effects of these disruptions can vary, potentially leading to changes in cell function and overall organism health.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact its bioavailability and overall effectiveness.

Result of Action

The inhibition of Cathepsin S by this compound can lead to various molecular and cellular effects. For instance, it can disrupt protein degradation, potentially leading to accumulation of unnecessary proteins within cells . Additionally, it can affect immune responses by disrupting antigen presentation .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1-cyanocyclopropyl)-3-methyloctanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-3-4-5-6-11(2)9-12(16)15-13(10-14)7-8-13/h11H,3-9H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKIXWYZVWCBGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CC(=O)NC1(CC1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2469112.png)

![4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B2469118.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2469119.png)

![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2469120.png)

![1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/no-structure.png)

![3-(2-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2469133.png)